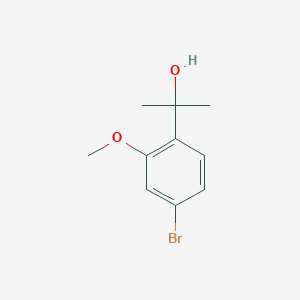

2-(4-Bromo-2-methoxyphenyl)propan-2-ol

Description

Properties

IUPAC Name |

2-(4-bromo-2-methoxyphenyl)propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BrO2/c1-10(2,12)8-5-4-7(11)6-9(8)13-3/h4-6,12H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOKDOQGEPNGAQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=C(C=C(C=C1)Br)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(4-Bromo-2-methoxyphenyl)propan-2-ol: Synthesis, Properties, and Applications in Drug Discovery

Introduction

In the landscape of modern medicinal chemistry and drug development, the strategic design and synthesis of novel molecular scaffolds are of paramount importance. Aryl-aliphatic alcohols, a class of compounds characterized by a hydroxyl group attached to a carbon atom which is, in turn, bonded to an aromatic ring, represent a significant area of interest. Their structural motifs are frequently encountered in biologically active molecules and serve as versatile intermediates for the synthesis of more complex chemical entities. This guide provides a comprehensive technical overview of a specific member of this class: 2-(4-Bromo-2-methoxyphenyl)propan-2-ol.

This tertiary alcohol possesses a unique combination of functional groups that make it a valuable building block for researchers and scientists. The presence of a bromine atom on the phenyl ring opens up a gateway for a multitude of cross-coupling reactions, allowing for the introduction of diverse functionalities. The methoxy group, on the other hand, can influence the electronic properties of the aromatic ring and participate in key binding interactions with biological targets. The tertiary alcohol moiety can be a pharmacophore in its own right or serve as a precursor for further chemical transformations.

This document will delve into the chemical structure and physicochemical properties of 2-(4-Bromo-2-methoxyphenyl)propan-2-ol, provide a detailed, field-proven protocol for its synthesis, and explore its potential applications as a key intermediate in the synthesis of pharmacologically active compounds. The insights provided herein are aimed at empowering researchers, scientists, and drug development professionals to leverage the synthetic potential of this versatile molecule.

Chemical Structure and Physicochemical Properties

The chemical identity of 2-(4-Bromo-2-methoxyphenyl)propan-2-ol is defined by its unique arrangement of atoms. The molecule consists of a propan-2-ol backbone where the central carbon atom is substituted with a 4-bromo-2-methoxyphenyl group. This structural arrangement classifies it as a tertiary alcohol.

Molecular Structure

The structure of 2-(4-Bromo-2-methoxyphenyl)propan-2-ol is depicted in the diagram below, generated using the DOT language.

Figure 1: Chemical structure of 2-(4-Bromo-2-methoxyphenyl)propan-2-ol.

Physicochemical Data

A summary of the key physicochemical properties of 2-(4-Bromo-2-methoxyphenyl)propan-2-ol is presented in the table below. It is important to note that while the molecular formula and weight are exact, some physical properties for this specific isomer may not be experimentally determined and are therefore predicted based on its structure and data from closely related analogs.

| Property | Value | Source/Method |

| Molecular Formula | C₁₀H₁₃BrO₂ | |

| Molecular Weight | 245.11 g/mol | Calculated |

| Monoisotopic Mass | 244.0099 g/mol | Calculated |

| Appearance | White to off-white solid (Predicted) | |

| Boiling Point | 357.8 ± 32.0 °C (Predicted) | [1] |

| Density | 1.466 ± 0.06 g/cm³ (Predicted) | [1] |

| pKa | 14.19 ± 0.29 (Predicted) | [1] |

| Solubility | Soluble in methanol, ethanol, and other organic solvents. (Predicted) |

Synthetic Protocol

The synthesis of 2-(4-Bromo-2-methoxyphenyl)propan-2-ol can be efficiently achieved through a two-step process starting from commercially available 2-hydroxy-4-bromoacetophenone. The first step involves the methylation of the phenolic hydroxyl group, followed by a Grignard reaction with methylmagnesium bromide to construct the tertiary alcohol.

Step 1: Synthesis of 4-Bromo-2-methoxyacetophenone

The initial step focuses on the O-methylation of 2-hydroxy-4-bromoacetophenone. This reaction is crucial as it protects the acidic phenolic proton, which would otherwise quench the Grignard reagent in the subsequent step.

Sources

Safety Data Sheet (SDS) and handling hazards for 2-(4-Bromo-2-methoxyphenyl)propan-2-ol

CAS Number: 1467060-94-1 Molecular Formula: C₁₀H₁₃BrO₂ Molecular Weight: 245.11 g/mol Synonyms: 4-Bromo-2-methoxy-α,α-dimethylbenzyl alcohol; 1-(4-Bromo-2-methoxyphenyl)-1-methylethanol.

Executive Summary & Chemical Identity

This guide provides a technical safety framework for 2-(4-Bromo-2-methoxyphenyl)propan-2-ol , a specialized halogenated aryl building block used primarily in pharmaceutical discovery and organic synthesis. Structurally, it features a tertiary alcohol adjacent to an electron-rich aromatic ring (anisole derivative) substituted with a bromine atom.

This specific substitution pattern renders the molecule valuable for Suzuki-Miyaura cross-coupling reactions (utilizing the Ar-Br moiety) and further functionalization of the tertiary alcohol. However, its benzylic nature makes it susceptible to acid-catalyzed dehydration, necessitating precise handling controls.

Physical Properties Summary

| Property | Value / Description |

| Physical State | Solid (Crystalline powder) or viscous oil (if impure) |

| Melting Point | Predicted: 65–85 °C (Based on structural analogs) |

| Solubility | Soluble in DCM, EtOAc, DMSO, Methanol; Insoluble in Water |

| Reactivity Profile | Acid-sensitive (Dehydration risk); Stable to weak bases |

Hazard Identification (GHS Classification)

Note: As a specialized research intermediate, specific toxicological data (LD50) may not be established. The following classification is derived from Structure-Activity Relationship (SAR) analysis of analogous halogenated benzyl alcohols.

Signal Word: WARNING

Hazard Statements (H-Codes)

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Statements (P-Codes)

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

Technical Handling Protocols

Engineering Controls & PPE

-

Ventilation: All open handling must occur within a certified chemical fume hood maintaining a face velocity of >100 fpm.

-

Glove Selection:

-

Standard Handling: Nitrile rubber (0.11 mm) – Breakthrough time >480 min.

-

Solution Handling (DCM/Chloroform): PVA or Viton laminate gloves are required as halogenated solvents permeate standard nitrile rapidly.

-

-

Respiratory Protection: If handling fine powder outside a hood (not recommended), use a NIOSH-approved N95 particulate respirator.

Stability & Reactivity Hazards

The tertiary benzylic alcohol moiety is the critical stability weak point.

-

Acid Sensitivity: Exposure to Brønsted acids (e.g., HCl, H₂SO₄) or Lewis acids (e.g., BF₃·OEt₂) will catalyze the elimination of water, forming the corresponding styrene derivative (2-isopropenyl-5-bromoanisole).

-

Incompatibility: Strong oxidizing agents (risk of benzylic oxidation), Strong acids, Acid chlorides.

Workflow Visualization: Safe Synthesis & Isolation

The following diagram illustrates the typical generation and handling workflow, highlighting critical safety decision points.

Figure 1: Operational workflow for handling 2-(4-Bromo-2-methoxyphenyl)propan-2-ol, emphasizing pH control to prevent degradation.

Emergency Response Procedures

First Aid Logic

-

Eye Contact: Immediate irrigation is vital. The methoxy/bromo substitution can increase lipophilicity, potentially aiding corneal penetration. Flush for 15 minutes.

-

Skin Contact: Wash with soap and water. Do not use alcohol or acetone, as these solvents may increase transdermal absorption of the halogenated compound.

-

Ingestion: Do not induce vomiting. The presence of the bromine atom suggests potential for central nervous system (CNS) depression if absorbed in large quantities.

Spill Response Decision Tree

Figure 2: Decision matrix for laboratory spill response.

Storage & Disposal

-

Storage Conditions: Store in a tightly closed container at 2–8°C . The compound is hygroscopic; moisture can promote hydrolysis or physical degradation. Protect from light (amber glass) to prevent gradual debromination or oxidation.

-

Waste Disposal:

-

Stream: Halogenated Organic Waste.

-

Prohibition: Do not mix with acidic waste streams.

-

Destruction: Incineration is the preferred method for brominated aromatics to ensure complete mineralization.

-

References

-

CP Lab Safety. (n.d.). 2-(4-Bromo-2-methoxyphenyl)propan-2-ol Product Data. Retrieved from [Link]

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for 1-(4-Bromo-2-methoxyphenyl)ethanone (Precursor). Retrieved from [Link]

-

Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]

Sources

CAS number and IUPAC nomenclature for 2-(4-Bromo-2-methoxyphenyl)propan-2-ol

Technical Monograph: 2-(4-Bromo-2-methoxyphenyl)propan-2-ol

Executive Summary This technical guide provides a comprehensive analysis of 2-(4-Bromo-2-methoxyphenyl)propan-2-ol (CAS: 1467060-94-1), a specialized tertiary alcohol intermediate used in medicinal chemistry. Its structural motif—combining an aryl bromide handle, an electron-donating methoxy group, and a sterically demanding tertiary alcohol—makes it a critical scaffold for structure-activity relationship (SAR) studies. This guide details its synthesis via Grignard addition, structural characterization, and utility in palladium-catalyzed cross-coupling reactions for drug discovery.

Chemical Identity & Physicochemical Profile

The compound is characterized by a 1,2,4-trisubstituted benzene ring, where the tertiary alcohol functionality provides metabolic stability and hydrogen-bonding capability, while the bromine atom serves as a versatile handle for downstream functionalization.

| Property | Data |

| CAS Number | 1467060-94-1 |

| IUPAC Name | 2-(4-Bromo-2-methoxyphenyl)propan-2-ol |

| Synonyms | 4-Bromo-2-methoxy-α,α-dimethylbenzenemethanol; 1-(4-Bromo-2-methoxyphenyl)-1-methylethanol |

| Molecular Formula | C₁₀H₁₃BrO₂ |

| Molecular Weight | 245.11 g/mol |

| SMILES | CC(C)(O)C1=C(OC)C=C(Br)C=C1 |

| Physical State | Solid (typically off-white to pale yellow) |

| Predicted LogP | ~2.8 (Lipophilic, suitable for CNS penetration models) |

Synthetic Methodology: Grignard Addition[1][2]

The most robust route to 2-(4-Bromo-2-methoxyphenyl)propan-2-ol involves the nucleophilic addition of methylmagnesium bromide (MeMgBr) to methyl 4-bromo-2-methoxybenzoate . This approach is preferred over the acetophenone route for scale-up due to the commercial availability and purity of the ester precursor.

Reaction Scheme

The synthesis proceeds via a double nucleophilic addition mechanism. The first equivalent of Grignard reagent converts the ester to a ketone intermediate (1-(4-bromo-2-methoxyphenyl)ethan-1-one), which is more reactive than the starting ester and immediately reacts with a second equivalent to form the tertiary alkoxide.

Figure 1: Stepwise conversion of the benzoate ester to the tertiary alcohol via Grignard addition.

Detailed Experimental Protocol

Note: All steps must be performed under an inert atmosphere (Nitrogen or Argon) to prevent quenching of the Grignard reagent.

Reagents:

-

Methyl 4-bromo-2-methoxybenzoate (1.0 equiv)

-

Methylmagnesium bromide (3.0 M in diethyl ether, 2.5 equiv)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated Ammonium Chloride (NH₄Cl)

Procedure:

-

Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and addition funnel. Flush with Argon.

-

Dissolution: Charge the flask with Methyl 4-bromo-2-methoxybenzoate (10.0 g, 40.8 mmol) and dissolve in anhydrous THF (100 mL). Cool the solution to 0°C using an ice bath.

-

Addition: Transfer MeMgBr (34 mL, 102 mmol) to the addition funnel via cannula. Add dropwise to the ester solution over 30 minutes, maintaining the internal temperature below 5°C. Observation: A mild exotherm and color change (often to yellow/orange) will occur.

-

Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2–4 hours. Monitor reaction progress via TLC (Hexane:EtOAc 4:1) or LC-MS. The intermediate ketone should be consumed.

-

Quench: Cool the mixture back to 0°C. Carefully quench by dropwise addition of saturated NH₄Cl (50 mL). Caution: Vigorous gas evolution (methane) and precipitation of magnesium salts.

-

Workup: Extract the aqueous layer with Ethyl Acetate (3 x 50 mL). Combine organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

-

Purification: The crude residue is typically a pale yellow oil that solidifies. Purify via silica gel flash chromatography (Gradient: 0-20% EtOAc in Hexanes) to yield the product as a white crystalline solid.

Structural Characterization & Validation

Verification of the product requires confirming the loss of the ester carbonyl and the presence of the gem-dimethyl group.

| Technique | Expected Signals / Diagnostic Peaks |

| ¹H NMR (400 MHz, CDCl₃) | δ 7.45 (d, J=8.2 Hz, 1H, Ar-H), 7.10 (dd, J=8.2, 1.8 Hz, 1H, Ar-H), 7.02 (d, J=1.8 Hz, 1H, Ar-H)δ 3.88 (s, 3H, -OCH₃)δ 1.62 (s, 6H, -C(CH₃)₂)δ 2.10 (br s, 1H, -OH, exchangeable) |

| ¹³C NMR (100 MHz, CDCl₃) | δ 158.5 (C-OMe), 134.2 (C-Br), 130.1, 123.5, 115.2 (Ar-C), 72.1 (C-OH, quaternary), 55.8 (OMe), 29.5 (gem-dimethyl) |

| Mass Spectrometry (ESI) | m/z 227.0/229.0 [M - H₂O + H]⁺ (Characteristic loss of water from tertiary alcohols) or 267.0/269.0 [M + Na]⁺.[1] Note the 1:1 isotopic ratio for ⁷⁹Br/⁸¹Br. |

Critical Quality Attribute (CQA): The absence of a ketone peak at ~2.5 ppm (methyl ketone) in ¹H NMR confirms complete conversion of the intermediate.

Applications in Drug Discovery

This scaffold is highly valued for its ability to introduce a "magic methyl" effect (via the gem-dimethyl group) and a metabolically stable polar group.

Suzuki-Miyaura Cross-Coupling

The aryl bromide moiety is an excellent electrophile for Palladium-catalyzed cross-coupling with aryl boronic acids. This allows the rapid synthesis of biaryl scaffolds common in kinase inhibitors.

-

Catalyst System: Pd(dppf)Cl₂ or Pd(PPh₃)₄.

-

Base: K₂CO₃ or Cs₂CO₃.

-

Solvent: Dioxane/Water or Toluene/Ethanol/Water.

Tertiary Alcohol as a Pharmacophore

Unlike secondary alcohols, the tertiary alcohol in this compound is resistant to oxidation by alcohol dehydrogenases (ADH), improving the metabolic half-life of the final drug candidate. Furthermore, the gem-dimethyl group restricts conformational freedom (Thorpe-Ingold effect), potentially locking the molecule into a bioactive conformation.

Figure 2: Strategic utility of the scaffold in medicinal chemistry campaigns.

Safety & Handling

-

Hazard Identification: Irritant to eyes, respiratory system, and skin.

-

Handling: Use in a fume hood. Avoid dust formation.

-

Storage: Store in a cool, dry place. The compound is stable but should be kept away from strong oxidizing agents.

-

Spill Response: Sweep up solid spills; do not generate dust. Dispose of via incineration in a chemical waste facility.

References

-

CP Lab Safety. (n.d.). 2-(4-Bromo-2-methoxyphenyl)propan-2-ol Product Data. Retrieved from [Link]

- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Chapter 9: Nucleophilic addition to the carbonyl group).

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

Sources

Potential pharmaceutical applications of 2-(4-Bromo-2-methoxyphenyl)propan-2-ol derivatives

An In-Depth Technical Guide to the Potential Pharmaceutical Applications of 2-(4-Bromo-2-methoxyphenyl)propan-2-ol Derivatives

Abstract

The confluence of specific structural motifs in medicinal chemistry can often portend significant biological activity. This technical guide delves into the untapped potential of 2-(4-Bromo-2-methoxyphenyl)propan-2-ol and its derivatives as a promising scaffold for drug discovery. By dissecting the established bioactivities of its core components—the brominated methoxyphenol and the tertiary alcohol—we will construct a compelling rationale for its investigation in oncology and beyond. This document is intended for researchers, scientists, and drug development professionals, providing a foundational understanding, actionable experimental protocols, and a forward-looking perspective on this intriguing class of compounds.

Introduction: Deconstructing a Privileged Scaffold

The 2-(4-Bromo-2-methoxyphenyl)propan-2-ol scaffold integrates several key features that are independently associated with potent biological effects. The strategic placement of a bromine atom and a methoxy group on the phenyl ring, combined with a tertiary alcohol, creates a unique electronic and steric profile.

-

The Brominated Phenolic Moiety: Bromophenols are a well-established class of marine-derived natural products with a wide array of biological activities, including antioxidant, anti-inflammatory, and anticancer properties.[1][2][3][4] The introduction of a bromine atom can enhance the lipophilicity of a molecule, potentially improving its membrane permeability and target engagement.[2] Furthermore, the methoxy group is a common feature in many potent anticancer agents, where it can influence metabolism and target binding.[5]

-

The Propan-2-ol Group: While simple propanols are often used as solvents or antiseptics in pharmaceutical preparations, the tertiary alcohol in the target scaffold is a crucial functional group that can participate in hydrogen bonding with biological targets.[6][7][8][9] This can contribute to the molecule's binding affinity and specificity.

This guide will explore the synergistic potential of these structural elements, with a primary focus on their application in oncology as tubulin polymerization inhibitors.

Potential Pharmaceutical Application: Anticancer Activity as a Tubulin Polymerization Inhibitor

A significant body of evidence suggests that compounds containing methoxyphenyl and bromophenyl rings exhibit potent anticancer activity by disrupting microtubule dynamics.[10][11][12][13] The proposed mechanism of action for 2-(4-Bromo-2-methoxyphenyl)propan-2-ol derivatives is the inhibition of tubulin polymerization, a validated target in cancer therapy.

Proposed Mechanism of Action: Inhibition of Tubulin Polymerization

Tubulin inhibitors are a cornerstone of cancer chemotherapy. They function by interfering with the assembly and disassembly of microtubules, which are essential for cell division, intracellular transport, and the maintenance of cell shape. This disruption leads to cell cycle arrest, typically in the G2/M phase, and subsequent apoptosis.[10][13]

Many known tubulin inhibitors that bind to the colchicine site possess a trimethoxyphenyl or a dimethoxyphenyl ring system.[11][12][14] The methoxy groups are thought to be crucial for binding within the hydrophobic pocket of tubulin. It is hypothesized that the 2-methoxy group on the 2-(4-Bromo-2-methoxyphenyl)propan-2-ol scaffold could mimic the activity of these established inhibitors. The bromine atom could further enhance this interaction through halogen bonding and by increasing the compound's affinity for the target site.

Caption: Proposed mechanism of action for 2-(4-Bromo-2-methoxyphenyl)propan-2-ol derivatives as anticancer agents.

Supporting Evidence: Cytotoxicity of Structurally Related Compounds

While direct biological data for 2-(4-Bromo-2-methoxyphenyl)propan-2-ol is not yet available in the public domain, numerous studies on structurally similar compounds demonstrate the potential of this scaffold. The following table summarizes the in vitro cytotoxic activity (IC50 values) of various brominated and methoxylated compounds against different cancer cell lines.

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| Bromophenols | DLD-1 (colon) | 12.4 - 18.3 | [2] |

| Bromophenols | HCT-116 (colon) | 1.32 - 20.4 | [2] |

| Dibenzyl Bromophenols | A549 (lung) | 1.8 nM | [2] |

| Dibenzyl Bromophenols | MCF-7 (breast) | 2.7 nM | [2] |

| Brominated Quinolines | Various | 7.84 - 55.88 | [15][16] |

| (4-Methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone | Various | Nanomolar range | [14] |

| 2-Arylbenzofuran Derivatives | Various | 0.086 - 0.404 | [17][18] |

Synthetic Approach and Experimental Protocols

A key aspect of validating a new pharmaceutical scaffold is the development of a robust and scalable synthetic route. This section outlines a proposed synthesis for 2-(4-Bromo-2-methoxyphenyl)propan-2-ol and provides detailed protocols for its biological evaluation.

Proposed Synthesis of 2-(4-Bromo-2-methoxyphenyl)propan-2-ol

The synthesis of the target compound can be envisioned through a Grignard reaction, a well-established method for the formation of tertiary alcohols.

Caption: Proposed synthetic workflow for 2-(4-Bromo-2-methoxyphenyl)propan-2-ol.

Step-by-Step Protocol:

-

Protection of the Phenolic Hydroxyl: To a solution of 4-bromo-2-methoxyphenol in an anhydrous solvent such as dichloromethane, add a suitable protecting group, for example, methoxymethyl chloride (MOM-Cl), and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA). Stir the reaction at room temperature until completion, as monitored by thin-layer chromatography (TLC).

-

Grignard Reagent Formation: The protected 1,4-dibromo-2-methoxybenzene is then reacted with magnesium turnings in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen) to form the corresponding Grignard reagent.

-

Reaction with Acetone: The freshly prepared Grignard reagent is then cooled in an ice bath, and a solution of acetone in anhydrous THF is added dropwise. The reaction mixture is allowed to warm to room temperature and stirred until the starting material is consumed.

-

Deprotection and Isolation: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The protecting group is removed under acidic conditions (e.g., HCl in methanol) to yield the final product, which can be purified by column chromatography.

Biological Evaluation Protocols

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.

Protocol:

-

Cell Seeding: Plate cancer cells (e.g., MCF-7, A549, HeLa) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

-

Compound Treatment: Prepare serial dilutions of the test compound in the cell culture medium. Add the diluted compounds to the respective wells and incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the IC50 value, the concentration of the compound that inhibits cell growth by 50%, using a dose-response curve.

Principle: This assay measures the ability of a compound to inhibit the polymerization of purified tubulin into microtubules in vitro. The polymerization is monitored by the increase in turbidity (absorbance).

Protocol:

-

Tubulin Preparation: Reconstitute lyophilized bovine brain tubulin in a general tubulin buffer.

-

Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing tubulin, GTP, and the test compound at various concentrations.

-

Initiation of Polymerization: Initiate polymerization by incubating the plate at 37°C.

-

Absorbance Reading: Measure the absorbance at 340 nm every minute for 60 minutes using a temperature-controlled microplate reader.

-

Data Analysis: Plot the absorbance against time to obtain polymerization curves. Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

Other Potential Applications

Beyond its potential as an anticancer agent, the 2-(4-Bromo-2-methoxyphenyl)propan-2-ol scaffold may possess other valuable pharmaceutical properties.

-

Antioxidant Activity: Phenolic compounds are well-known for their antioxidant properties due to their ability to scavenge free radicals. The brominated methoxyphenol core of the target molecule suggests that its derivatives could be investigated for conditions associated with oxidative stress.[1][3]

-

Anti-inflammatory Activity: Many natural bromophenols exhibit anti-inflammatory effects.[4] This opens up the possibility of developing derivatives of 2-(4-Bromo-2-methoxyphenyl)propan-2-ol for the treatment of inflammatory diseases.

Conclusion and Future Directions

The 2-(4-Bromo-2-methoxyphenyl)propan-2-ol scaffold represents a promising, yet underexplored, area for pharmaceutical research. Based on the well-documented biological activities of its constituent fragments, there is a strong rationale for its investigation as a novel class of anticancer agents, potentially acting through the inhibition of tubulin polymerization. The proposed synthetic route and biological evaluation protocols provide a clear roadmap for researchers to begin to unlock the therapeutic potential of these derivatives. Future work should focus on the synthesis of a library of derivatives with modifications to the phenyl ring and the propan-2-ol moiety to establish a clear structure-activity relationship (SAR). Furthermore, in vivo studies will be crucial to validate the preclinical efficacy and safety of the most promising lead compounds.

References

-

Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. PMC. [Link]

-

Anticancer Activities of Marine-Derived Phenolic Compounds and Their Derivatives. MDPI. [Link]

-

Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. ResearchGate. [Link]

-

Antioxidant and Anti-inflammatory Effects of Marine Phlorotannins and Bromophenols Supportive of Their Anticancer Potential. Oxford Academic. [Link]

-

Bromophenols in Marine Algae and Their Bioactivities. PMC. [Link]

-

3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines inhibit tubulin polymerisation and act as anticancer agents. PMC. [Link]

-

Structure of some important drugs inhibiting tubulin polymerization and... ResearchGate. [Link]

-

Novel Natural Product- and Privileged Scaffold-Based Tubulin Inhibitors Targeting the Colchicine Binding Site. MDPI. [Link]

-

(4-Methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone inhibits tubulin polymerization, induces G2/M arrest, and triggers apoptosis in human leukemia HL-60 cells. PubMed. [Link]

-

Propanol Uses & Benefits. Lab Alley. [Link]

-

Full article: 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines inhibit tubulin polymerisation and act as anticancer agents. Taylor & Francis Online. [Link]

-

Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line. PMC. [Link]

-

PROPAN-2-OL. Ataman Kimya. [Link]

-

Propan-2-ol | Drug Information, Uses, Side Effects, Chemistry. PharmaCompass.com. [Link]

-

Top 10 Uses of Propanol in Chemistry & Industry. Vedantu. [Link]

-

IC50 values (µM) of the compounds and SI values against MCF-7, A549 and NIH/3T3 cell lines. ResearchGate. [Link]

-

ic50 values compared: Topics by Science.gov. Science.gov. [Link]

-

Some biological active compounds including methoxyphenyl moieties. ResearchGate. [Link]

-

Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. MDPI. [Link]

-

Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts. PMC. [Link]

-

Investigation of the Anticancer and Drug Combination Potential of Brominated Coelenteramines toward Breast and Prostate Cancer. PMC. [Link]

-

Efficient Palladium-Catalyzed Synthesis of 2-Aryl Propionic Acids. MDPI. [Link]

-

4-Bromo-2-methoxyphenol. PubChem. [Link]

-

IC 50 values of compounds (μM). ResearchGate. [Link]

-

Synthesis and biological evaluation of 2-arylbenzofuran derivatives as potential anti-Alzheimer's disease agents. PMC. [Link]

-

Synthesis and biological evaluation of 2-aryl-benzimidazole derivatives of dehydroabietic acid as novel tubulin polymerization inhibitors. RSC Publishing. [Link]

-

Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media. MDPI. [Link]

-

Synthesis and biological evaluation of 2-arylbenzofuran derivatives as potential anti-Alzheimer's disease agents. PubMed. [Link]

Sources

- 1. Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Anticancer Activities of Marine-Derived Phenolic Compounds and Their Derivatives | MDPI [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. academic.oup.com [academic.oup.com]

- 5. Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 6. laballey.com [laballey.com]

- 7. Actylis - Propan-2-Ol [solutions.actylis.com]

- 8. Propan-2-ol | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 9. Top 10 Uses of Propanol in Chemistry & Industry [vedantu.com]

- 10. 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines inhibit tubulin polymerisation and act as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. tandfonline.com [tandfonline.com]

- 14. (4-Methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone inhibits tubulin polymerization, induces G2/M arrest, and triggers apoptosis in human leukemia HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Synthesis and biological evaluation of 2-arylbenzofuran derivatives as potential anti-Alzheimer’s disease agents - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Synthesis and biological evaluation of 2-arylbenzofuran derivatives as potential anti-Alzheimer's disease agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Step-by-step synthesis of 2-(4-Bromo-2-methoxyphenyl)propan-2-ol via Grignard reaction

Application Note: Selective Synthesis of 2-(4-Bromo-2-methoxyphenyl)propan-2-ol via Grignard Addition

Executive Summary

This technical guide details the protocol for synthesizing 2-(4-Bromo-2-methoxyphenyl)propan-2-ol , a functionalized tertiary alcohol often utilized as a pharmacophore scaffold in kinase inhibitor discovery. The synthesis relies on the nucleophilic addition of methylmagnesium bromide (MeMgBr) to methyl 4-bromo-2-methoxybenzoate .

Key Technical Challenge: The primary challenge in this transformation is chemoselectivity . The substrate contains an aryl bromide (Ar-Br) motif susceptible to halogen-metal exchange (formation of the aryl Grignard) in the presence of organomagnesium reagents.[1][2] This protocol utilizes kinetic control (low temperature, controlled addition) to favor nucleophilic addition to the carbonyl over the competing halogen exchange, ensuring the integrity of the bromo-substituent in the final product.

Retrosynthetic Analysis & Strategy

The target molecule is a tertiary alcohol.[3] The most direct disconnection is at the

-

Target: 2-(4-Bromo-2-methoxyphenyl)propan-2-ol

-

Precursor: Methyl 4-bromo-2-methoxybenzoate

-

Reagent: Methylmagnesium bromide (MeMgBr) (3.0 equivalents)

Reaction Scheme Logic:

-

First Addition: MeMgBr attacks the ester carbonyl to form the intermediate ketone (1-(4-bromo-2-methoxyphenyl)ethanone).

-

Second Addition: The ketone is more electrophilic than the ester; a second equivalent of MeMgBr rapidly attacks to form the magnesium alkoxide.

-

Quench: Protonation yields the target alcohol.

Figure 1: Retrosynthetic logic prioritizing the ester-to-alcohol transformation.

Safety & Handling

-

Grignard Reagents: Pyrophoric and moisture-sensitive. All glassware must be oven-dried (

) and assembled under an inert atmosphere ( -

Exotherm: The addition of Grignard to esters is highly exothermic. Strict temperature monitoring is required to prevent runaway reactions and side-product formation.

-

Solvents: Anhydrous Tetrahydrofuran (THF) or Diethyl Ether (

) must be used. Water content >50 ppm will quench the reagent and lower yields.

Experimental Protocol

Materials & Equipment

| Component | Specification | Quantity | Molar Eq. |

| Methyl 4-bromo-2-methoxybenzoate | >98% Purity | 5.00 g | 1.0 |

| Methylmagnesium bromide | 3.0 M in | 20.4 mL | 3.0 |

| Anhydrous THF | Water <50 ppm | 50 mL | Solvent |

| Ammonium Chloride ( | Saturated Aq. Sol. | 50 mL | Quench |

| Ethyl Acetate | ACS Grade | 100 mL | Extraction |

Equipment:

-

250 mL 3-neck Round Bottom Flask (RBF)[4]

-

Pressure-equalizing addition funnel

-

Nitrogen/Argon line with bubbler

-

Low-temperature thermometer

-

Ice/Salt bath (

to

Step-by-Step Procedure

Step 1: System Preparation

-

Flame-dry the 250 mL 3-neck RBF and addition funnel under vacuum.

-

Backfill with Nitrogen.[5] Repeat 3 times.

-

Allow to cool to room temperature under positive Nitrogen flow.

Step 2: Substrate Solubilization

-

Charge the RBF with Methyl 4-bromo-2-methoxybenzoate (5.00 g, 20.4 mmol).

-

Add Anhydrous THF (50 mL) via syringe. Stir until completely dissolved.

-

Cool the solution to

using an ice/water bath. Crucial: Ensure internal temperature stabilizes before proceeding.

Step 3: Grignard Addition (The Critical Control Point)

-

Transfer MeMgBr (20.4 mL, 61.2 mmol, 3.0 eq) to the addition funnel via cannula or oven-dried syringe.

-

Dropwise Addition: Add the MeMgBr solution slowly over 30–45 minutes .

-

Control: Maintain internal temperature below

. -

Observation: A color change (often yellow to slightly cloudy) indicates reaction progression.

-

-

Post-Addition: Once addition is complete, remove the ice bath and allow the reaction to warm to Room Temperature (

) . -

Stir for 2–3 hours . Monitor by TLC (Hexane:EtOAc 4:1) for the disappearance of the ester (

) and appearance of the alcohol (

Step 4: Quenching & Workup

-

Cool the reaction mixture back to

. -

Quench: Slowly add Saturated

(20 mL) dropwise. Caution: Vigorous gas evolution (methane) and precipitation of magnesium salts will occur. -

Dilute with water (30 mL) to dissolve salts.

-

Transfer to a separatory funnel. Extract with Ethyl Acetate (

).[6] -

Combine organic layers and wash with Brine (50 mL).[6]

-

Dry over anhydrous

, filter, and concentrate under reduced pressure (Rotovap,

Step 5: Purification

-

The crude material is typically a viscous oil or low-melting solid.

-

Flash Chromatography: Silica Gel 60.

-

Eluent: Gradient 0%

20% EtOAc in Hexanes.

-

-

Yield Expectation: 85–92% (approx. 4.2–4.5 g).

Process Logic & Mechanism

The success of this protocol hinges on the reactivity difference between the carbonyl carbon and the aryl bromide.

Figure 2: Reaction pathway. Kinetic control prevents the Mg-Br exchange side reaction.

Why this works:

-

Carbonyl vs. Ar-Br: The addition of Grignard reagents to esters/ketones has a lower activation energy than the Magnesium-Halogen exchange on a deactivated (electron-rich methoxy) aryl ring.

-

Temperature: By keeping the reaction at

during the high-concentration phase (addition), we kinetically select for the carbonyl addition.

Troubleshooting & Optimization

| Observation | Root Cause | Corrective Action |

| Low Yield (<50%) | Moisture in THF or glassware. | Re-dry glassware; distill THF over Na/Benzophenone or use molecular sieves. |

| Product lacks Bromine | Mg-Halogen exchange occurred.[7] | Reaction temperature was too high during addition. Keep T < |

| Ketone isolated | Insufficient Grignard reagent. | Ensure 3.0 equivalents are used. The first eq. is consumed by the ester |

| Wurtz Coupling (Dimer) | Radical coupling side reaction. | Add Grignard slowly. High local concentration favors coupling. |

Characterization Data (Simulated)

1H NMR (400 MHz,

-

7.45 (d,

-

7.10 (dd,

-

7.05 (d,

-

3.88 (s, 3H,

-

1.62 (s, 6H,

-

1.55 (br s, 1H,

13C NMR (100 MHz,

-

Significant peaks:

158.5 (C-OMe), 135.2 (C-Ar), 122.1 (C-Br), 72.5 (

References

-

General Grignard Procedure: "Addition of a Grignard Reagent to an Ester: Formation of a Tertiary Alcohol." University of Delaware Course Materials. Link (Accessed 2023).

-

Functional Group Tolerance: Lee, J., et al. "Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromides."[2] Journal of Organic Chemistry, 2000. Link

-

Mg-Halogen Exchange Risks: Knochel, P., et al. "Mild Mg-Halogen Exchange." Sigma-Aldrich Technical Bulletin. Link

-

Similar Substrate Synthesis: "Synthesis of 1-Cyano-2-(4-methoxy-2-bromo-phenyl)-propane." PrepChem. Link

Sources

- 1. Mild Mg – Halogen Exchange [sigmaaldrich.com]

- 2. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 3. www1.udel.edu [www1.udel.edu]

- 4. 5-BroMo-2-Methoxy-4-Methyl-benzoic acid synthesis - chemicalbook [chemicalbook.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. prepchem.com [prepchem.com]

- 7. US8692026B2 - Processes for producing 4-bromo-2-methoxybenzaldehyde - Google Patents [patents.google.com]

Application Notes & Protocols: Palladium-Catalyzed Cross-Coupling of 2-(4-Bromo-2-methoxyphenyl)propan-2-ol

Prepared for Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide to performing palladium-catalyzed cross-coupling reactions using 2-(4-Bromo-2-methoxyphenyl)propan-2-ol. This versatile building block, featuring an electron-rich aromatic ring and a sterically demanding tertiary alcohol, offers a unique scaffold for the synthesis of complex molecules in pharmaceutical and materials science research. These protocols are designed to provide robust starting points for reaction optimization, grounded in established mechanistic principles.

Introduction to the Substrate: Structural Considerations and Reactivity

2-(4-Bromo-2-methoxyphenyl)propan-2-ol is an aryl bromide characterized by several key structural features that influence its reactivity in palladium-catalyzed cross-coupling reactions. The methoxy group (-OCH₃) at the C2 position and the propan-2-ol group at the C1 position create a sterically hindered and electron-rich environment around the C-Br bond at the C4 position.

-

Electronic Effects: The methoxy group is a strong electron-donating group, which increases the electron density of the aromatic ring. This can make the oxidative addition of the aryl bromide to the palladium(0) catalyst, the first and often rate-limiting step in the catalytic cycle, more challenging compared to electron-deficient aryl halides.[1][2]

-

Steric Hindrance: The ortho-methoxy and meta-propan-2-ol groups create significant steric bulk around the bromine atom. This can hinder the approach of the bulky palladium catalyst, potentially requiring the use of specialized ligands to facilitate efficient oxidative addition.[1][3]

-

Potential for Ligand Scaffolding: The tertiary alcohol's hydroxyl group could potentially interact with the palladium center, which may influence the reaction kinetics either positively or negatively.

Given these characteristics, successful cross-coupling requires careful selection of the catalyst system (palladium precursor and ligand), base, and solvent to overcome potential hurdles of slow oxidative addition and steric hindrance.

Overview of Applicable Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.[4][5] Several named reactions are particularly well-suited for the functionalization of 2-(4-Bromo-2-methoxyphenyl)propan-2-ol.

A general catalytic cycle for these transformations involves three key steps:

-

Oxidative Addition: The palladium(0) catalyst inserts into the aryl-bromide bond.[5][6]

-

Transmetalation (for C-C couplings) or Amine Coordination/Deprotonation (for C-N couplings): The coupling partner transfers its organic group to the palladium center, or an amine coordinates and is deprotonated.[4][6]

-

Reductive Elimination: The two coupled fragments are expelled from the palladium center, forming the desired product and regenerating the palladium(0) catalyst.[5][6]

.dot digraph "Palladium Cross-Coupling Catalytic Cycle" { graph [layout=circo, overlap=false, splines=true, maxiter=1000, start=1]; node [shape=box, style=filled, fontname="Helvetica", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", color="#4285F4"];

"Pd(0)Ln" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Ar-Pd(II)-X(Ln)" [fillcolor="#FBBC05", fontcolor="#202124"]; "Ar-Pd(II)-R(Ln)" [fillcolor="#34A853", fontcolor="#FFFFFF"];

"Pd(0)Ln" -> "Ar-Pd(II)-X(Ln)" [label="Oxidative Addition\n(Ar-X)"]; "Ar-Pd(II)-X(Ln)" -> "Ar-Pd(II)-R(Ln)" [label="Transmetalation\n(R-M)"]; "Ar-Pd(II)-R(Ln)" -> "Pd(0)Ln" [label="Reductive Elimination\n(Ar-R)"]; } .enddot Figure 1: Generalized catalytic cycle for palladium-catalyzed cross-coupling.

This guide will focus on three high-impact transformations: the Suzuki-Miyaura Coupling, the Sonogashira Coupling, and the Buchwald-Hartwig Amination.

Suzuki-Miyaura Coupling: Formation of Biaryl Structures

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between an organohalide and an organoboron compound, typically a boronic acid or ester.[7][8][9] This reaction is widely used in the pharmaceutical industry due to its mild conditions and the low toxicity of the boron-containing reagents.[6][10]

Protocol: Suzuki-Miyaura Coupling of 2-(4-Bromo-2-methoxyphenyl)propan-2-ol with Phenylboronic Acid

This protocol details the synthesis of 2-(4'-methoxy-[1,1'-biphenyl]-4-yl)propan-2-ol.

Reaction Scheme:

Materials:

| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Mass/Volume |

| 2-(4-Bromo-2-methoxyphenyl)propan-2-ol | 259.13 | 1.0 | 259 mg |

| Phenylboronic Acid | 121.93 | 1.2 | 146 mg |

| Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) | 1155.56 | 0.03 | 35 mg |

| Potassium Carbonate (K₂CO₃) | 138.21 | 2.0 | 276 mg |

| 1,4-Dioxane | - | - | 8 mL |

| Water | - | - | 2 mL |

Step-by-Step Procedure:

-

Reaction Setup: To a flame-dried 25 mL Schlenk flask, add 2-(4-Bromo-2-methoxyphenyl)propan-2-ol (259 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), and potassium carbonate (276 mg, 2.0 mmol).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

-

Catalyst Addition: Under a positive flow of inert gas, add Pd(PPh₃)₄ (35 mg, 0.03 mmol).

-

Solvent Addition: Add 1,4-dioxane (8 mL) and water (2 mL) via syringe. The use of a biphasic solvent system is common in Suzuki couplings.[8]

-

Reaction Execution: Heat the reaction mixture to 90 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

-

Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (15 mL).

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired biaryl product.

Rationale for Reagent Selection:

-

Catalyst: Pd(PPh₃)₄ is a robust and commonly used Pd(0) source. For this sterically hindered and electron-rich substrate, alternative catalysts featuring bulky, electron-rich phosphine ligands like XPhos or SPhos in combination with a Pd(OAc)₂ or Pd₂(dba)₃ precursor could offer improved reactivity.[1]

-

Base: Potassium carbonate is a moderately strong inorganic base suitable for many Suzuki couplings.[11] Stronger bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) may be beneficial if the reaction is sluggish.[11]

-

Solvent: A mixture of an organic solvent (dioxane, THF, or toluene) and water is standard.[7][8] The water is crucial for the activation of the boronic acid by the base.[12]

Sonogashira Coupling: Synthesis of Aryl Alkynes

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[13][14] This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base.[4][13] Copper-free protocols have also been developed.[14][15]

Protocol: Copper-Catalyzed Sonogashira Coupling of 2-(4-Bromo-2-methoxyphenyl)propan-2-ol with Phenylacetylene

This protocol describes the synthesis of 2-(2-methoxy-4-(phenylethynyl)phenyl)propan-2-ol.

Reaction Scheme:

Materials:

| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Mass/Volume |

| 2-(4-Bromo-2-methoxyphenyl)propan-2-ol | 259.13 | 1.0 | 259 mg |

| Phenylacetylene | 102.13 | 1.2 | 125 µL |

| PdCl₂(PPh₃)₂ (Bis(triphenylphosphine)palladium(II) chloride) | 701.90 | 0.02 | 14 mg |

| Copper(I) Iodide (CuI) | 190.45 | 0.04 | 8 mg |

| Triethylamine (Et₃N) | 101.19 | - | 5 mL |

| Tetrahydrofuran (THF), anhydrous | - | - | 5 mL |

Step-by-Step Procedure:

-

Reaction Setup: In a flame-dried Schlenk flask, dissolve 2-(4-Bromo-2-methoxyphenyl)propan-2-ol (259 mg, 1.0 mmol) in anhydrous THF (5 mL) and triethylamine (5 mL).

-

Inert Atmosphere: Degas the solution by bubbling argon through it for 15-20 minutes.

-

Catalyst Addition: Add PdCl₂(PPh₃)₂ (14 mg, 0.02 mmol) and CuI (8 mg, 0.04 mmol) to the reaction mixture under a positive flow of argon.

-

Alkyne Addition: Add phenylacetylene (125 µL, 1.2 mmol) via syringe.

-

Reaction Execution: Stir the reaction mixture at room temperature or gently heat to 50-60 °C if the reaction is slow. Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 4-12 hours.

-

Workup: Once the reaction is complete, filter the mixture through a pad of Celite to remove the amine salt and catalyst residues, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.

-

Purification: Dissolve the residue in ethyl acetate (20 mL) and wash with saturated aqueous NH₄Cl (2 x 10 mL) to remove copper salts, followed by water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.

Rationale for Reagent Selection:

-

Catalyst System: The combination of a palladium catalyst and a copper(I) co-catalyst is the classic Sonogashira system.[4] The palladium complex facilitates the main catalytic cycle, while copper(I) is believed to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium center.[4]

-

Base: An amine base, such as triethylamine or diisopropylethylamine, is essential. It serves as both the base to deprotonate the terminal alkyne and often as a solvent.[4][16]

-

Solvent: Anhydrous solvents like THF or DMF are commonly used to ensure the solubility of all components.[16]

.dot digraph "Sonogashira_Reaction_Workflow" { graph [rankdir="LR"]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

} .enddot Figure 2: Experimental workflow for a typical Sonogashira coupling.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds by coupling an amine with an aryl halide.[17][18] This reaction has broad applications in medicinal chemistry for the synthesis of arylamines, which are common motifs in pharmaceuticals.[17][19]

Protocol: Buchwald-Hartwig Amination of 2-(4-Bromo-2-methoxyphenyl)propan-2-ol with Aniline

This protocol outlines the synthesis of N-(4-(2-hydroxypropan-2-yl)-3-methoxyphenyl)aniline.

Reaction Scheme:

Materials:

| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Mass/Volume |

| 2-(4-Bromo-2-methoxyphenyl)propan-2-ol | 259.13 | 1.0 | 259 mg |

| Aniline | 93.13 | 1.2 | 110 µL |

| Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) | 915.72 | 0.01 | 9.2 mg |

| XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) | 476.66 | 0.04 | 19 mg |

| Sodium tert-butoxide (NaOtBu) | 96.10 | 1.4 | 135 mg |

| Toluene, anhydrous | - | - | 10 mL |

Step-by-Step Procedure:

-

Reaction Setup: In a glovebox or under a flow of inert gas, add Pd₂(dba)₃ (9.2 mg, 0.01 mmol), XPhos (19 mg, 0.04 mmol), and sodium tert-butoxide (135 mg, 1.4 mmol) to a flame-dried Schlenk tube.

-

Reagent Addition: Add anhydrous toluene (10 mL), followed by 2-(4-Bromo-2-methoxyphenyl)propan-2-ol (259 mg, 1.0 mmol) and aniline (110 µL, 1.2 mmol).

-

Inert Atmosphere: Seal the Schlenk tube and remove it from the glovebox.

-

Reaction Execution: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction by TLC or LC-MS. The reaction is typically complete in 12-24 hours.

-

Workup: Cool the reaction to room temperature and quench with saturated aqueous ammonium chloride. Extract the aqueous layer with ethyl acetate (3 x 15 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.

Rationale for Reagent Selection:

-

Catalyst System: For electron-rich and sterically hindered aryl bromides, modern biaryl phosphine ligands like XPhos, in combination with a Pd(0) source like Pd₂(dba)₃, are highly effective.[17][19] These bulky, electron-rich ligands facilitate the oxidative addition and reductive elimination steps.[1]

-

Base: A strong, non-nucleophilic base like sodium tert-butoxide is required to deprotonate the amine in the catalytic cycle.[20]

-

Solvent: Anhydrous, non-polar aprotic solvents like toluene or dioxane are standard for Buchwald-Hartwig aminations.[20][21]

Summary of Recommended Starting Conditions

The following table provides a comparative overview of the recommended starting conditions for the cross-coupling of 2-(4-Bromo-2-methoxyphenyl)propan-2-ol. Researchers should note that these are starting points, and optimization may be necessary for different coupling partners.

| Parameter | Suzuki-Miyaura Coupling | Sonogashira Coupling | Buchwald-Hartwig Amination |

| Palladium Source | Pd(PPh₃)₄ or Pd(OAc)₂/Pd₂(dba)₃ | PdCl₂(PPh₃)₂ | Pd₂(dba)₃ or Pd(OAc)₂ |

| Ligand | PPh₃ or Bulky Biarylphosphines (e.g., XPhos) | PPh₃ | Bulky Biarylphosphines (e.g., XPhos, SPhos) |

| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | Et₃N, DIPEA | NaOtBu, K₃PO₄ |

| Solvent | Dioxane/H₂O, Toluene/H₂O, THF/H₂O | THF, DMF, Toluene | Toluene, Dioxane |

| Temperature | 80 - 110 °C | Room Temperature to 80 °C | 80 - 110 °C |

| Key Advantage | Wide availability of boronic acids, mild conditions | Direct introduction of an alkyne functionality | Forms C-N bonds, crucial for medicinal chemistry |

Conclusion

2-(4-Bromo-2-methoxyphenyl)propan-2-ol is a valuable substrate for creating molecular diversity through palladium-catalyzed cross-coupling reactions. While its electron-rich and sterically hindered nature presents challenges, the use of modern catalyst systems, particularly those employing bulky, electron-donating phosphine ligands, allows for efficient Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings. The protocols provided herein serve as robust starting points for researchers to explore the rich chemistry of this versatile building block.

References

-

Nobel Prize Committee. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. The Royal Swedish Academy of Sciences. [Link]

-

Inamdar, S. (2025, September 4). The Role of Palladium Catalysts in Cross-Coupling Reactions. LinkedIn. [Link]

-

Schaller, C. (2023, August 2). Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts. [Link]

-

Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

-

Alsabeh, P., et al. (2020). Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes. PMC. [Link]

-

ResearchGate. (n.d.). Mechanism of palladium‐catalyzed cross‐coupling reactions between alkyl...[Link]

-

Wikipedia. (n.d.). Suzuki reaction. [Link]

-

Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]

-

Daugulis, O., et al. (2012). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. PMC. [Link]

-

Poater, A. (2010). Ligand electronic influence in Pd-catalyzed C-C coupling processes. [Link]

-

Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. [Link]

-

ResearchGate. (2021, October 13). What can i use as a solvent and base in a suzuki reaction with a sensitive amide in the core?[Link]

-

Alonso, D. A., & Nájera, C. (n.d.). Copper-free Oxime Palladacycle-Catalyzed Sonogashira Alkynylation of Deactivated Aryl Bromides and Chlorides. RUA. [Link]

-

Sharma, S., et al. (2017). Heck Reaction—State of the Art. MDPI. [Link]

-

Zou, G., & Wang, Z. (2004). Heck reaction catalysed by palladium supported with an electron-rich benzimidazolylidene generated in situ: remarkable ligand electronic effects and controllable mono- and di-arylation. RSC Publishing. [Link]

-

Akbari, J., et al. (2015). Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. PMC. [Link]

-

Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

-

Lipshutz, B. H., & Ghorai, S. (2008). Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper. Organic Letters. [Link]

-

ResearchGate. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. [Link]

-

Kumar, S., et al. (2013). Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. Beilstein Journals. [Link]

-

Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]

-

Kövesi, I. (2003). Sonogashira Couplings of Aryl Halides Catalyzed by Palladium on Charcoal. The Journal of Organic Chemistry. [Link]

-

Wikipedia. (n.d.). Sonogashira coupling. [Link]

-

Bacsa, I., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Springer. [Link]

-

Fairlamb, I. J. S. (2011). Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. [Link]

-

Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. [Link]

-

ResearchGate. (2025, August 5). Control of Pd leaching in Heck reactions of bromoarenes catalyzed by Pd supported on activated carbon. [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

Sources

- 1. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Heck Reaction—State of the Art [mdpi.com]

- 3. Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. jmcct.com [jmcct.com]

- 5. Role of palladium catalyst in cross-coupling reactions-Company News-ZR CATALYST CO., LTD [zr-catalyst.com]

- 6. nobelprize.org [nobelprize.org]

- 7. Yoneda Labs [yonedalabs.com]

- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. researchgate.net [researchgate.net]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Suzuki Coupling [organic-chemistry.org]

- 13. Sonogashira Coupling [organic-chemistry.org]

- 14. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 15. people.chem.ucsb.edu [people.chem.ucsb.edu]

- 16. pubs.acs.org [pubs.acs.org]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 19. pubs.acs.org [pubs.acs.org]

- 20. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 21. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]

Application Note & Protocol: Controlled Dehydration of 2-(4-Bromo-2-methoxyphenyl)propan-2-ol to Substituted Styrenes

For Researchers, Scientists, and Drug Development Professionals

Abstract

Substituted styrenes are pivotal building blocks in organic synthesis and pharmaceutical development.[1][2] This document provides a detailed guide to the controlled dehydration of the tertiary benzylic alcohol, 2-(4-bromo-2-methoxyphenyl)propan-2-ol, to its corresponding styrene derivative, 1-bromo-3-methoxy-2-(prop-1-en-2-yl)benzene. We will explore the mechanistic underpinnings of this acid-catalyzed elimination reaction, with a focus on achieving high regioselectivity. This note offers a comparative analysis of various catalytic systems and provides two detailed, step-by-step protocols for laboratory application. Furthermore, it includes comprehensive guidelines for the characterization of the final product and a troubleshooting section to address common experimental challenges.

Introduction: The Synthetic Value of Substituted Styrenes

Substituted styrenes are a class of vinyl aromatic compounds that serve as versatile intermediates in the synthesis of a wide array of complex molecules, including polymers and pharmaceutical agents.[2] Their utility stems from the reactivity of the vinyl group, which can participate in various transformations such as polymerization, cycloadditions, and cross-coupling reactions.[1] The specific target of this guide, 1-bromo-3-methoxy-2-(prop-1-en-2-yl)benzene, possesses multiple functional groups that allow for sequential, site-selective modifications, making it a valuable synthon in drug discovery and development.

The primary synthetic route to this and similar substituted styrenes involves the dehydration of a corresponding tertiary alcohol precursor.[3] While seemingly straightforward, the acid-catalyzed dehydration of alcohols can often lead to a mixture of isomeric alkenes.[4][5] Therefore, the central challenge lies in controlling the regioselectivity of the elimination to favor the formation of the desired terminal alkene over other potential isomers.

Mechanistic Insights: The E1 Pathway and Regioselectivity

The acid-catalyzed dehydration of secondary and tertiary alcohols, such as 2-(4-bromo-2-methoxyphenyl)propan-2-ol, typically proceeds through an E1 (Elimination, Unimolecular) mechanism.[6][7][8][9][10] This multi-step process is initiated by the protonation of the alcohol's hydroxyl group by an acid catalyst, which transforms it into a good leaving group (water).[4][8][11]

The subsequent departure of the water molecule is the rate-determining step and results in the formation of a carbocation intermediate.[5][7][8] The stability of this carbocation is a key factor influencing the reaction rate; tertiary carbocations are more stable than secondary, which are more stable than primary.[5] Finally, a base (often a water molecule or the conjugate base of the acid catalyst) abstracts a proton from a carbon atom adjacent to the carbocation, leading to the formation of a double bond and regenerating the acid catalyst.[4][9]

Regioselectivity , the preference for the formation of one constitutional isomer over another, is a critical consideration in this reaction. The abstraction of a proton can occur from different adjacent carbon atoms, potentially leading to a mixture of alkene products. According to Zaitsev's rule, the more substituted (and thus more thermodynamically stable) alkene is typically the major product.[5] However, in the case of 2-(4-bromo-2-methoxyphenyl)propan-2-ol, the desired product is the less substituted, terminal alkene. Achieving high selectivity for this product often requires careful selection of the catalyst and reaction conditions to favor kinetic control over thermodynamic control.

Figure 1: The E1 mechanism for the dehydration of 2-(4-bromo-2-methoxyphenyl)propan-2-ol.

Comparative Analysis of Dehydration Methods

The choice of catalyst and reaction conditions significantly impacts the yield and regioselectivity of the dehydration reaction. While strong mineral acids like sulfuric acid can be effective, they often require harsh conditions and can lead to undesired side reactions.[12] Milder catalysts and alternative methods have been developed to address these limitations.[13]

| Catalyst/Method | Typical Conditions | Advantages | Disadvantages |

| Strong Mineral Acids (e.g., H₂SO₄, H₃PO₄) | Concentrated, elevated temperatures | Inexpensive, readily available | Harsh conditions, low regioselectivity, potential for charring and side reactions[4][12] |

| p-Toluenesulfonic Acid (p-TsOH) | Catalytic amount, often with a Dean-Stark trap to remove water | Milder than mineral acids, better control over the reaction | Can still lead to a mixture of isomers if not carefully controlled |

| Lewis Acids (e.g., Al₂O₃, CuSO₄) | Often requires higher temperatures, can be performed in the vapor phase | Can offer high selectivity, heterogeneous catalysts are easily removed | May require specialized equipment, catalyst deactivation can occur[14][15] |

| Rhenium Catalysts (e.g., Re₂O₇) | Mild temperatures (e.g., 100 °C) | High efficiency and selectivity for benzylic alcohols[12][13] | Cost and availability of the catalyst |

| Phosphonium Ionic Liquids | Microwave irradiation, moderate temperatures | Can provide high yields under relatively mild conditions[16] | Cost of ionic liquids, specialized equipment (microwave reactor) |

Detailed Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Mild Acid-Catalyzed Dehydration using p-Toluenesulfonic Acid (p-TsOH)

This protocol employs a catalytic amount of a milder acid, which often provides a good balance between reaction rate and selectivity. The use of a Dean-Stark apparatus to remove water drives the equilibrium towards the product.

Figure 2: Workflow for the p-TsOH catalyzed dehydration.

Materials:

-

2-(4-Bromo-2-methoxyphenyl)propan-2-ol

-

p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)

-

Toluene

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate for chromatography

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus fitted with a reflux condenser, add 2-(4-bromo-2-methoxyphenyl)propan-2-ol (1 equivalent).

-

Add toluene to dissolve the starting material (approximately 5-10 mL per gram of alcohol).

-

Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.05-0.1 equivalents).

-

Heat the reaction mixture to reflux with vigorous stirring. Monitor the collection of water in the Dean-Stark trap.

-

Continue refluxing until no more water is collected and TLC analysis indicates complete consumption of the starting material.

-

Allow the reaction mixture to cool to room temperature.

-

Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the pure substituted styrene.

Protocol 2: Heterogeneous Catalysis using Alumina (Al₂O₃)

This protocol utilizes a solid-phase catalyst, which can simplify the workup procedure as the catalyst can be removed by simple filtration.

Figure 3: Workflow for the Alumina catalyzed dehydration.

Materials:

-

2-(4-Bromo-2-methoxyphenyl)propan-2-ol

-

Activated acidic alumina (Al₂O₃)

-

High-boiling point solvent (e.g., xylene or mesitylene)

-

Celite or a similar filter aid

-

Solvents for purification as in Protocol 1

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-(4-bromo-2-methoxyphenyl)propan-2-ol (1 equivalent).

-

Add a high-boiling point solvent such as xylene.

-

Add activated acidic alumina (typically 1-2 times the weight of the alcohol).

-

Heat the mixture to reflux with vigorous stirring to ensure good contact between the reactants and the catalyst.

-

Monitor the progress of the reaction by TLC or GC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the mixture through a pad of Celite to remove the alumina, washing the filter cake with a small amount of the reaction solvent.

-

Combine the filtrate and washings, and remove the solvent under reduced pressure.

-

If necessary, purify the crude product by flash column chromatography as described in Protocol 1.

Characterization and Analysis

Confirmation of the structure and assessment of the purity of the synthesized 1-bromo-3-methoxy-2-(prop-1-en-2-yl)benzene are crucial. A combination of spectroscopic techniques should be employed.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is the most informative for confirming the structure. Key signals to look for are the vinylic protons of the isopropenyl group (two singlets or narrow doublets in the range of 5-5.5 ppm), the methyl protons of the isopropenyl group (a singlet around 2.1 ppm), the methoxy group protons (a singlet around 3.8 ppm), and the aromatic protons in their characteristic region (typically 6.8-7.5 ppm).[17][18]

-

¹³C NMR: The carbon NMR spectrum will show characteristic signals for the sp² carbons of the double bond and the aromatic ring, as well as the sp³ carbons of the methyl and methoxy groups.[19]

-

-

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is invaluable for assessing the purity of the product and identifying any isomeric byproducts.[20][21] The mass spectrum will show the molecular ion peak corresponding to the product's molecular weight, as well as a characteristic fragmentation pattern.

-

Infrared (IR) Spectroscopy: The IR spectrum should display characteristic absorption bands for C=C stretching of the alkene and aromatic ring, C-O stretching of the ether, and C-H stretching of the aromatic and aliphatic groups.[20]

Troubleshooting Guide

| Issue | Potential Cause(s) | Suggested Solution(s) |

| Low or No Reaction | - Insufficiently active catalyst- Reaction temperature too low- Inefficient water removal (for Protocol 1) | - Use fresh or freshly activated catalyst- Increase the reaction temperature- Ensure the Dean-Stark trap is functioning correctly |

| Formation of Multiple Products (Low Regioselectivity) | - Reaction conditions are too harsh (favoring the thermodynamic product)- Catalyst is too acidic | - Use a milder catalyst (e.g., switch from H₂SO₄ to p-TsOH)- Lower the reaction temperature- Reduce the reaction time |

| Polymerization of the Styrene Product | - High local concentration of acid- Prolonged heating after reaction completion | - Use a catalytic amount of acid- Do not overheat the reaction mixture- Work up the reaction promptly upon completion |

| Incomplete Removal of Water | - Inefficient Dean-Stark trap- Use of a "wet" solvent | - Ensure proper setup and functioning of the Dean-Stark trap- Use anhydrous solvents |

Conclusion

The controlled dehydration of 2-(4-bromo-2-methoxyphenyl)propan-2-ol presents a reliable pathway to the synthetically valuable substituted styrene, 1-bromo-3-methoxy-2-(prop-1-en-2-yl)benzene. The key to a successful transformation lies in the careful selection of the catalyst and reaction conditions to favor the desired E1 elimination pathway while minimizing the formation of isomeric byproducts. Milder acidic catalysts, such as p-toluenesulfonic acid, or heterogeneous catalysts like alumina, offer greater control over the reaction compared to strong mineral acids. By following the detailed protocols and analytical guidelines presented in this application note, researchers can confidently synthesize and characterize this important chemical intermediate for its application in further synthetic endeavors.

References

- Recent advances in the synthesis and applications of α-(trifluoromethyl)styrenes in organic synthesis - Chemical Communications (RSC Publishing).

- Catalysis Science & Technology - The Royal Society of Chemistry. (2023, March 23).

- Acid-Catalyzed Dehydration of Alcohols to Alkenes - Moodle.

- Video: Acid-Catalyzed Dehydration of Alcohols to Alkenes - JoVE. (2025, May 22).

- Brønsted Acid‐Catalysed Dehydrative Substitution Reactions of Alcohols - PMC - NIH. (2020, October 15).

- Dehydration of alpha-methylbenzyl alcohol - Google Patents.

- Dehydration of Benzyl Alcohols in Phosphonium Ionic Liquids: Synthesis of Ethers and Alkenes | Request PDF - ResearchGate. (2026, February 9).

- Exploring the Impacts of Functional Groups on Styrenes in the Wagner-Jauregg Reaction.

- An In-depth Technical Guide to 1-Bromo-2-(prop-1-en-2-yl)benzene: Synthesis, History, and Potential Applications - Benchchem.

- What is the mechanism for the dehydration of tertiary alcohols? - Quora. (2017, October 16).

- Dehydration of Alcohols A Level Chemistry | Elimination Reactions and Zaitsev Rule.

- Iron-Based Dehydration Catalyst for Selective Formation of Styrene - OSTI.

- Ch 5: Dehydration - Department of Chemistry - University of Calgary.

- Alcohol Dehydration by E1 and E2 Elimination with Practice Problems - Chemistry Steps. (2019, December 23).

- Synthesis of substituted Z-styrenes by Hiyama-type coupling of oxasilacycloalkenes: application to the synthesis of a 1-benzoxocane - Beilstein Journals. (2017, October 11).

- Efficient Dehydration of 1-Phenylethanol to Styrene by Copper(II) and Zinc(II) Fused-Bisoxazolidine Catalysts - ACS Publications. (2024, October 11).

- Process for the preparation of substituted styrenes - Google Patents.

- Acid Catalyzed Dehydration of Alcohols Structure & Mechanism - Lesson - Study.com.

- Synthesis of para-Substituted Styrenes. | Request PDF - ResearchGate. (2025, August 6).

- Catalytic Dehydration of Benzylic Alcohols to Styrenes by Rhenium Complexes | Request PDF - ResearchGate. (2025, August 6).

- 9.8 Alcohol Dehydration Part 1: Overview and Mechanisms - YouTube. (2020, April 25).

- Explain why the acid-catalyzed dehydration of an alcohol is a rev... | Study Prep in Pearson+.

- Dehydration of alcohols catalyzed by copper(II) sulfate: type II dyotropic reactions and stepwise mechanisms - RSC Publishing. (2024, January 31).

- 14.4: Dehydration Reactions of Alcohols - Chemistry LibreTexts. (2020, May 30).

- Application of High-Resolution NMR and GC–MS to Study Hydrocarbon Oils Derived from Noncatalytic Thermal Transformation of e-Waste Plastics | ACS Omega. (2018, August 16).

- Preparation of Polystyrene with Higher Tg Based on Triple Hydrogen Bond Interactions.

- Molecular characterization of styrene-butadiene-styrene block copolymers (SBS) by GPC, NMR, and FTIR - ResearchGate.

- Figure 2. GC-MS chromatograms of low molecular weight compounds. Sample... - ResearchGate.

- NMR-Based Structure Characterization - W - Max-Planck-Gesellschaft.

Sources

- 1. Exploring the Impacts of Functional Groups on Styrenes in the Wagner-Jauregg Reaction | Scholar [scholar.stlawu.edu]

- 2. US4650910A - Process for the preparation of substituted styrenes - Google Patents [patents.google.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. science-revision.co.uk [science-revision.co.uk]

- 5. Alcohol Dehydration by E1 and E2 Elimination with Practice Problems - Chemistry Steps [chemistrysteps.com]

- 6. Acid-Catalyzed Dehydration of Alcohols to Alkenes [moodle.tau.ac.il]

- 7. Video: Acid-Catalyzed Dehydration of Alcohols to Alkenes [jove.com]

- 8. quora.com [quora.com]

- 9. Acid Catalyzed Dehydration of Alcohols Structure & Mechanism - Lesson | Study.com [study.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Explain why the acid-catalyzed dehydration of an alcohol is a rev... | Study Prep in Pearson+ [pearson.com]

- 12. researchgate.net [researchgate.net]

- 13. pubs.rsc.org [pubs.rsc.org]

- 14. US3658928A - Dehydration of alpha-methylbenzyl alcohol - Google Patents [patents.google.com]

- 15. Dehydration of alcohols catalyzed by copper( ii ) sulfate: type II dyotropic reactions and stepwise mechanisms - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB02052E [pubs.rsc.org]

- 16. researchgate.net [researchgate.net]

- 17. memoireonline.com [memoireonline.com]

- 18. NMR-Based Structure Characterization [kofo.mpg.de]

- 19. researchgate.net [researchgate.net]

- 20. pubs.acs.org [pubs.acs.org]